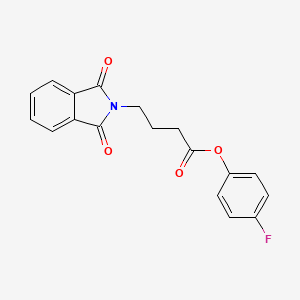
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a chemical compound with the molecular formula C18H14FNO4 and a molecular weight of 327.306 Da . This compound is characterized by the presence of a fluorophenyl group and an isoindoline-1,3-dione moiety, which are connected via a butanoate linker. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the reaction of 4-fluorophenyl acetic acid with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of metabotropic glutamate receptors (mGluRs), which are involved in neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
4-fluorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate can be compared with other similar compounds, such as:
(4-Fluorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: This compound has a similar structure but with an acetic acid linker instead of a butanoate linker.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound lacks the fluorophenyl group and has a butanoic acid moiety.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoic acid: This compound has a butenoic acid linker instead of a butanoate linker.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-fluorophenyl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-12-7-9-13(10-8-12)24-16(21)6-3-11-20-17(22)14-4-1-2-5-15(14)18(20)23/h1-2,4-5,7-10H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHNGOLFMMSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














